molecular formula C11H20O3 B1383360 Ethyl 2-(propan-2-yl)oxane-3-carboxylate CAS No. 1795499-96-5

Ethyl 2-(propan-2-yl)oxane-3-carboxylate

Cat. No.: B1383360
CAS No.: 1795499-96-5
M. Wt: 200.27 g/mol
InChI Key: WVYBVCQXRFKMOW-UHFFFAOYSA-N
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Description

Ethyl 2-(propan-2-yl)oxane-3-carboxylate is an organic compound with the molecular formula C₁₁H₂₀O₃ It belongs to the class of oxane derivatives, which are cyclic ethers containing a six-membered ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(propan-2-yl)oxane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-(propan-2-yl)oxane-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the cyclization of 2-(propan-2-yl)pent-4-enoic acid followed by esterification. This route may require specific catalysts and conditions to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yl)oxane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-3-carboxylic acid derivatives, while reduction can produce oxane-3-methanol derivatives.

Scientific Research Applications

Ethyl 2-(propan-2-yl)oxane-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism by which ethyl 2-(propan-2-yl)oxane-3-carboxylate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(propan-2-yl)oxane-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(methyl)oxane-3-carboxylate: This compound has a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

    Ethyl 2-(propan-2-yl)oxane-4-carboxylate: The carboxylate group is positioned differently, which can affect the compound’s reactivity and applications.

    Mthis compound: The ethyl ester is replaced with a methyl ester, influencing the compound’s solubility and reactivity.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of structural variations in organic chemistry.

Properties

IUPAC Name

ethyl 2-propan-2-yloxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBVCQXRFKMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 2
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 3
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 4
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 5
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 6
Ethyl 2-(propan-2-yl)oxane-3-carboxylate

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